molecular formula C13H12N4OS B3068166 Phenylthiohydantoin histidine) CAS No. 29635-98-1

Phenylthiohydantoin histidine)

Cat. No.: B3068166
CAS No.: 29635-98-1
M. Wt: 272.33 g/mol
InChI Key: BANMZNRKVSFJBK-NSHDSACASA-N
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Future Directions

Future research directions could involve the development of new H1 antihistamines with the aid of molecular techniques . Additionally, a novel visible-light-driven thioacetal activation reaction has been described, which enables facile modification on histidine residues . This could greatly expand the chemo-selective toolbox for histidine-targeted protein conjugation and help reveal histidine’s role in protein functions .

Mechanism of Action

Target of Action

Phenylthiohydantoin Histidine (PTH-Histidine) is primarily used in protein sequencing procedures . Its primary target is the Edman degradation process, a method used to analyze the sequence of amino acids in a peptide . In this process, PTH-Histidine is formed as a result of the reaction between phenyl isothiocyanate and the N-terminal histidine residue of a peptide .

Mode of Action

PTH-Histidine interacts with its target, the Edman degradation process, by participating in the sequential removal of amino acids from the N-terminus of the peptide . This reaction results in the formation of a phenylthiohydantoin derivative of the amino acid, which can be identified by high-performance liquid chromatography (HPLC) .

Biochemical Pathways

The formation of PTH-Histidine is part of the broader biochemical pathway of protein sequencing. The Edman degradation process, in which PTH-Histidine plays a crucial role, is a key step in this pathway . The downstream effects of this process include the identification and analysis of the amino acid sequence of the peptide .

Pharmacokinetics

The efficiency of the edman degradation process and the subsequent identification of pth-histidine via hplc can be influenced by various factors, including the specific conditions of the hplc system .

Result of Action

The result of the action of PTH-Histidine is the successful identification of the amino acid sequence of a peptide. This is achieved through the formation of PTH-Histidine during the Edman degradation process and its subsequent identification via HPLC . This information is crucial for understanding the structure and function of proteins.

Action Environment

The action of PTH-Histidine is influenced by various environmental factors. For instance, the conditions of the HPLC system, including the choice of column, mobile phase, and elution program, can affect the resolution and identification of PTH-Histidine . Additionally, the pH and temperature of the reaction environment can also impact the efficiency of the Edman degradation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylthiohydantoin histidine is synthesized through the Edman degradation process. In this method, phenyl isothiocyanate reacts with the N-terminal amino group of a peptide under mildly alkaline conditions to form a phenylthiocarbamoyl derivative . This derivative is then treated with an acid to yield the phenylthiohydantoin derivative of the amino acid .

Industrial Production Methods

The industrial production of phenylthiohydantoin histidine involves automated protein sequencers that perform the Edman degradation process. These sequencers use high-performance liquid chromatography (HPLC) to separate and identify the phenylthiohydantoin derivatives of amino acids .

Chemical Reactions Analysis

Types of Reactions

Phenylthiohydantoin histidine undergoes several types of chemical reactions, including:

    Oxidation: The imidazole ring in histidine can be oxidized under certain conditions.

    Reduction: Reduction reactions can occur, although they are less common.

    Substitution: The phenylthiohydantoin group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenyl isothiocyanate for the initial reaction and acids for the subsequent steps . The conditions typically involve mildly alkaline environments for the initial reaction and acidic conditions for the final step .

Major Products Formed

The major product formed from these reactions is the phenylthiohydantoin derivative of histidine, which is used for protein sequencing .

Properties

IUPAC Name

(5S)-5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANMZNRKVSFJBK-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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